4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
Overview
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzamide core substituted with a sulfamoyl group and a dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves multiple steps. One common approach starts with the preparation of 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid, which is then coupled with the appropriate amine derivative to form the final product. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
- 4-[bis(2-methoxyethyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Uniqueness
Compared to similar compounds, 4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is unique due to its specific structural features and the presence of the dioxoisoindoline moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-30-12-10-24(11-13-31-2)32(28,29)15-8-6-14(7-9-15)19(25)22-17-5-3-4-16-18(17)21(27)23-20(16)26/h3-9H,10-13H2,1-2H3,(H,22,25)(H,23,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKITWJXXYOJEFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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